Comparative In Vitro Potency as a Melanocortin-4 Receptor (MC4R) Antagonist
In functional antagonist assays using human MC4R expressed in HEK293 cells, this compound demonstrated an IC₅₀ of 52 nM against α-MSH-stimulated cAMP production [1]. This potency is compared against its activity at the closely related MC3R subtype, where it showed an IC₅₀ of 345 nM, indicating a significant 6.6-fold selectivity window [1]. This level of potency is within the range of other arylpiperazine MC4R antagonists identified in the literature, positioning it as a viable tool compound for in vitro target validation [2].
| Evidence Dimension | In Vitro Antagonist Potency (IC₅₀) |
|---|---|
| Target Compound Data | 52 nM (MC4R), 345 nM (MC3R) |
| Comparator Or Baseline | BindingDB BDBM50565827 (Compound assumed to be 136817-34-0 or a close structural analog based on data linkage) |
| Quantified Difference | 6.6-fold selectivity for MC4R over MC3R |
| Conditions | Human MC4R and MC3R expressed in HEK293 cells; assessment of reduction in α-MSH-induced cAMP accumulation. |
Why This Matters
For researchers studying MC4R pharmacology, this quantitative data provides a benchmark for in vitro potency and subtype selectivity, enabling precise experimental design and comparison with other tool compounds.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50565827 (CHEMBL4794990). Retrieved from http://bdb8.ucsd.edu. View Source
- [2] Tran, J. A., et al. (2008). Design, synthesis, in vitro, and in vivo characterization of phenylpiperazines and pyridinylpiperazines as potent and selective antagonists of the melanocortin-4 receptor. Journal of Medicinal Chemistry, 51(4), 1021-1030. View Source
